molecular formula C13H20N4O B2892322 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide CAS No. 1796994-09-6

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide

Cat. No. B2892322
CAS RN: 1796994-09-6
M. Wt: 248.33
InChI Key: CBQMBYBCWITJLP-UHFFFAOYSA-N
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Description

“N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a pyrimidine ring, which is found in many important natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which includes “this compound”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a part of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction conditions and the synthetic strategies used can influence the final product .

Scientific Research Applications

Metabolism and Excretion Studies

Research on compounds structurally similar to "N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide" often involves detailed studies on their metabolism and excretion. For example, the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, were investigated in healthy human subjects. The study revealed that the compound was rapidly absorbed and predominantly excreted through urine and feces, indicating extensive metabolism (Shilling et al., 2010).

Pharmacodynamics and Pharmacokinetics

The preclinical pharmacodynamic and pharmacokinetic properties of specific compounds, such as CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, are characterized to guide dose selection in clinical trials. Such studies provide insights into the compound's efficacy, safety profile, and interaction with biological pathways, which are critical for drug development (Garner et al., 2015).

Role in Disease and Therapeutic Applications

Compounds similar to "this compound" are also studied for their potential therapeutic applications. For instance, nicotinamide N-methyltransferase (NNMT) levels were found to be higher in the lumbar cerebrospinal fluid of patients with Parkinson's disease, suggesting that compounds targeting NNMT could be relevant for understanding and potentially treating this condition (Aoyama et al., 2001).

Interaction with Renal Transporters

Understanding the interaction of chemical compounds with renal transporters is crucial for assessing their impact on renal function and clearance. A study on INCB039110, an inhibitor of the Janus kinases (JAKs), demonstrated its interaction with multiple transporters affecting creatinine uptake and efflux, highlighting the complexity of assessing renal function based solely on serum creatinine levels (Zhang et al., 2015).

Mechanism of Action

Target of Action

The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is a pyrrolidine derivative . Pyrrolidine derivatives have been found to interact with a variety of targets. They can act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and inhibitors of a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

For instance, they can inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways . The specific effects depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as an inhibitor of phosphodiesterase type 5, it could affect the cyclic guanosine monophosphate (cGMP) pathway, leading to an increase in cGMP levels in cells . If it modulates the insulin-like growth factor 1 receptor, it could impact insulin signaling and glucose metabolism .

Pharmacokinetics

Pyrrolidine derivatives are generally known to have good pharmacokinetic properties . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially leading to good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits phosphodiesterase type 5, it could lead to an increase in cGMP levels in cells, potentially resulting in vasodilation . If it modulates the insulin-like growth factor 1 receptor, it could impact insulin signaling and glucose metabolism, potentially affecting cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the physiological state of the cells .

properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-5-12(18)15-10-11-6-7-14-13(16-11)17-8-3-4-9-17/h6-7H,2-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMBYBCWITJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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